4-(4-Fluorophenyl)piperidine 4-(4-Fluorophenyl)piperidine
Brand Name: Vulcanchem
CAS No.: 37656-48-7
VCID: VC1997794
InChI: InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
SMILES: C1CNCCC1C2=CC=C(C=C2)F
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol

4-(4-Fluorophenyl)piperidine

CAS No.: 37656-48-7

Cat. No.: VC1997794

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluorophenyl)piperidine - 37656-48-7

Specification

CAS No. 37656-48-7
Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
IUPAC Name 4-(4-fluorophenyl)piperidine
Standard InChI InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
Standard InChI Key AFYALJSDFPSAAZ-UHFFFAOYSA-N
SMILES C1CNCCC1C2=CC=C(C=C2)F
Canonical SMILES C1CNCCC1C2=CC=C(C=C2)F

Introduction

Physical and Chemical Properties

4-(4-Fluorophenyl)piperidine (CAS: 37656-48-7) is characterized by a distinct set of physical and chemical properties that make it valuable for various applications. The molecule consists of a piperidine ring with a 4-fluorophenyl group attached at the 4-position.

PropertyValue
Molecular FormulaC₁₁H₁₄FN
Molecular Weight179.234 g/mol
Density1.0±0.1 g/cm³
Boiling Point258.6±40.0 °C at 760 mmHg
Melting Point179.5-181.5 °C (Solv: ethyl acetate)
Flash Point110.2±27.3 °C
PSA12.03000
LogP2.44
Vapour Pressure0.0±0.5 mmHg at 25°C
Index of Refraction1.507

The compound exists as a solid at room temperature and exhibits moderate lipophilicity with a LogP value of 2.44, indicating a balance between hydrophilic and hydrophobic properties. This balance is crucial for its bioavailability and application in medicinal chemistry. The compound's structural features, including the fluorine atom in the para position of the phenyl ring, contribute significantly to its stability and reactivity profiles .

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 4-(4-Fluorophenyl)piperidine, each with specific advantages depending on the desired scale and application.

Hydrogenation Method

One of the most efficient methods for synthesizing 4-(4-Fluorophenyl)piperidine involves the hydrogenation of 1-benzyl-4-(4-fluoro-phenyl)-1,2,3,6-tetrahydro-pyridine:

  • A solution of 1-benzyl-4-(4-fluoro-phenyl)-1,2,3,6-tetrahydro-pyridine (45.0 mmol, 12.0 g) in 100 mL methanol is prepared.

  • Pd(OH)₂ catalyst (1.0 g) is added to the solution.

  • The resulting suspension is hydrogenated under 200 psi of H₂ in a stainless steel bomb for two days.

  • The suspension is passed through a pad of celite.

  • The filtrate is concentrated in vacuo to obtain 4-(4-fluoro)-phenyl-piperidine as a viscous oil.

This method has been reported to yield approximately 94% of the desired product .

Alternative Synthetic Approaches

Additional synthetic pathways have been documented in patent literature, highlighting the commercial importance of this compound. These include:

  • Fluorination of 4-phenylpiperidine derivatives.

  • Cross-coupling reactions using palladium catalysts to introduce the 4-fluorophenyl group.

  • Reduction of corresponding 4-(4-fluorophenyl)pyridine compounds .

Each method offers distinct advantages in terms of yield, purity, and scalability, allowing for flexible manufacturing approaches depending on the intended application.

Structural Features and Conformational Analysis

The 4-(4-Fluorophenyl)piperidine molecule exhibits interesting conformational properties due to the interaction between the piperidine ring and the fluorophenyl substituent.

Influence of the Fluorine Substituent

The presence of the fluorine atom at the para position of the phenyl ring significantly influences both the electronic properties and the reactivity of the compound. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring through inductive effects, altering the electron distribution throughout the molecule. This electronic effect influences the molecule's interactions with biological targets, contributing to its utility in medicinal chemistry applications .

Chemical Reactions

4-(4-Fluorophenyl)piperidine undergoes various chemical transformations, making it a versatile building block in organic synthesis.

N-Functionalization

Applications in Medicinal Chemistry

4-(4-Fluorophenyl)piperidine has found significant applications in pharmaceutical research and drug development.

Role as a Building Block in Drug Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric conditions. The 4-(4-fluorophenyl)piperidine scaffold is incorporated into molecules designed to interact with neurotransmitter systems, including serotonin, dopamine, and other neural receptors .

Derivatives with Pharmacological Activity

Several derivatives of 4-(4-Fluorophenyl)piperidine have demonstrated significant pharmacological activities:

  • 4-(4-Fluorophenyl)piperidine-4-carbonitrile derivatives have shown potential as modulators of neurotransmitter systems .

  • Compounds incorporating the 4-(4-fluorophenyl)piperidine structure have been investigated for analgesic properties .

  • More complex derivatives, such as trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, serve as precursors in the synthesis of antidepressants like paroxetine .

Structure-Activity Relationships

Research has shown that the presence of the fluorine atom at the para position of the phenyl ring plays a crucial role in the biological activity of derivatives containing the 4-(4-fluorophenyl)piperidine structure. The fluorine substituent affects:

  • Metabolic stability by blocking potential sites of oxidation

  • Lipophilicity and membrane permeability

  • Binding affinity to target proteins through electronic effects and hydrogen bonding capabilities

Pharmacological Studies and Biological Activity

While 4-(4-Fluorophenyl)piperidine itself serves primarily as a chemical intermediate, its derivatives have been extensively studied for their pharmacological properties.

Interaction with Neurotransmitter Systems

Derivatives of 4-(4-Fluorophenyl)piperidine have shown interactions with various neurotransmitter systems, particularly those involving dopamine and serotonin. For instance, certain derivatives demonstrate activity as receptor modulators, potentially affecting mood, cognition, and motor function .

Analytical Methods and Characterization

Various analytical techniques are employed for the characterization and quality control of 4-(4-Fluorophenyl)piperidine.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 4-(4-Fluorophenyl)piperidine. The presence of the fluorine atom results in characteristic splitting patterns in both ¹H and ¹³C NMR spectra, facilitating identification and purity assessment. Infrared (IR) spectroscopy reveals characteristic absorption bands for the C-F bond (~1100-1200 cm⁻¹) and secondary amine stretching frequencies (~3300 cm⁻¹) .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the quantitative analysis and purity determination of 4-(4-Fluorophenyl)piperidine. These techniques, often coupled with mass spectrometry, provide sensitive and specific methods for detecting and quantifying the compound in various matrices .

Hazard InformationClassification/Recommendation
Hazard SymbolsXi - Irritant
Hazard ClassIRRITANT
Risk Phrases36/37/38
Safety Phrases26-36/37/39
Storage ConditionInert atmosphere, Room Temperature

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